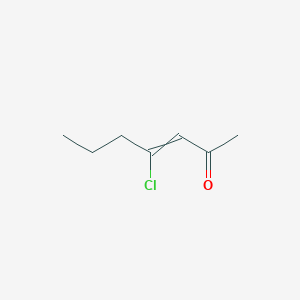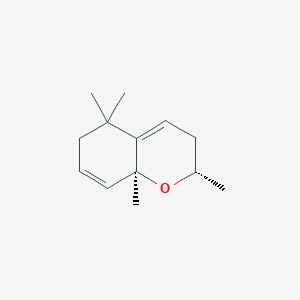
Edulan II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Edulan II can be synthesized through the cyclization of 4-(2’,6’,6’-trimethyl-2’-hydroxy-3’-cyclohexen-1’-yl)-butan-2-ol and 4-(2’,6’,6’-trimethyl-1’,2’-dihydroxy-3’-cyclohexen-1’-yl)-butan-2-ol derived from α-ionone . The cyclization process involves the use of acetic acid as a catalyst . The diol and triol intermediates are cyclized into the corresponding tetrahydropyran derivatives, which are then dehydrated to form Edulan I and II .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The key steps involve the use of Diels-Alder reactions and aldol condensations to form the necessary intermediates, followed by cyclization and dehydration steps .
Chemical Reactions Analysis
Types of Reactions: Edulan II undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like tosyl chloride in the presence of pyridine are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of tosylated derivatives.
Scientific Research Applications
Chemistry: Edulan II is used as an intermediate in the synthesis of various organic compounds, including theaspiranes .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been analyzed for its drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties .
Industry: this compound is used in the fragrance industry due to its pleasant aroma. It is also used in the synthesis of other aromatic compounds .
Mechanism of Action
The mechanism of action of Edulan II involves its interaction with various molecular targets and pathways. It primarily acts as a ligand that binds to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Edulan I: Another stereoisomer with similar chemical properties but different spatial arrangement.
Theaspiranes: Compounds derived from similar synthetic routes and used in the fragrance industry.
Uniqueness: Edulan II is unique due to its specific stereochemistry, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
58116-29-3 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(2S,8aS)-2,5,5,8a-tetramethyl-3,6-dihydro-2H-chromene |
InChI |
InChI=1S/C13H20O/c1-10-6-7-11-12(2,3)8-5-9-13(11,4)14-10/h5,7,9-10H,6,8H2,1-4H3/t10-,13-/m0/s1 |
InChI Key |
HUXGOQHTDHIKSS-GWCFXTLKSA-N |
Isomeric SMILES |
C[C@H]1CC=C2[C@@](O1)(C=CCC2(C)C)C |
Canonical SMILES |
CC1CC=C2C(CC=CC2(O1)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14628250.png)
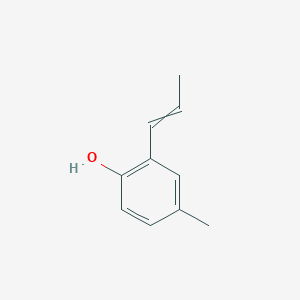
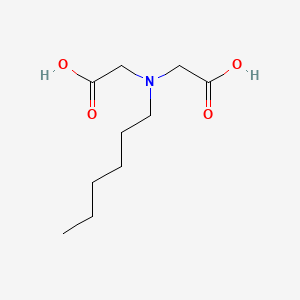
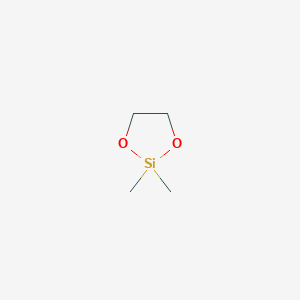

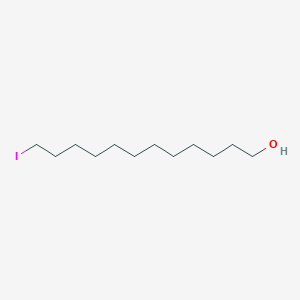
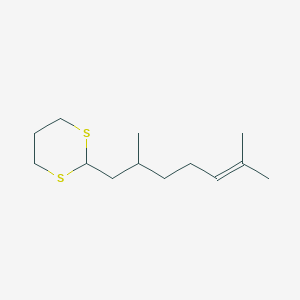

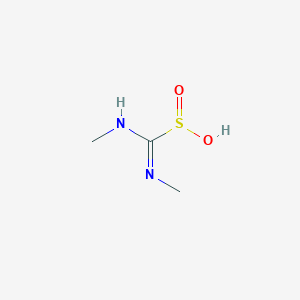
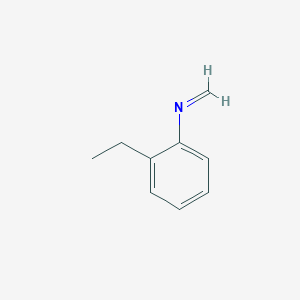
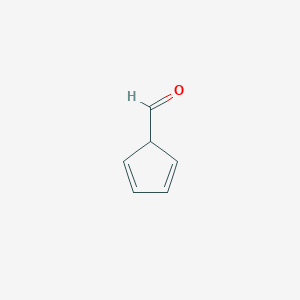
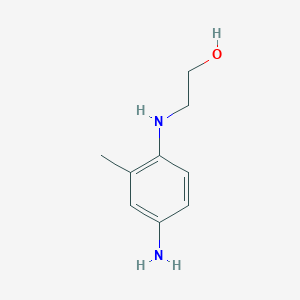
silane](/img/structure/B14628319.png)
